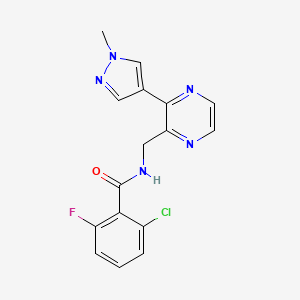
N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” is a chemical compound that has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .
Synthesis Analysis
The synthesis of compounds similar to “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular structure of “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” can be represented by the InChI code: 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .Chemical Reactions Analysis
“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole Derivatives Synthesis : A study by Titi et al. (2020) describes the synthesis and characterization of pyrazole derivatives, highlighting the structural identification through various spectroscopic methods and the biological activity against breast cancer and microbes. This research demonstrates the importance of pyrazole derivatives, which could be related to the chemical class of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, in the development of pharmacophores with antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Multicomponent Domino Reactions : Prasanna et al. (2013) explored the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed reactions in aqueous media. This showcases the versatility of pyrazole-based compounds in synthesizing complex molecular structures, potentially including N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, through environmentally friendly methods (Prasanna et al., 2013).
Chemical Properties and Applications
Discovery of Novel Inhibitors : Murphy et al. (2011) identified analogues with substitutions at the pyrazine ring as potent and selective inhibitors of PDK1, illustrating the potential of pyrazine derivatives in the development of anticancer agents. This research could provide insight into the structural modification strategies for enhancing the biological activity of compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (Murphy et al., 2011).
Nonlinear Optical Properties : Ahmad et al. (2021) discussed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations. This highlights the potential application of pyrazine derivatives in materials science, specifically in the development of new materials with desirable optical properties (Ahmad et al., 2021).
Mechanistic Insights and Reaction Pathways
- Multicomponent Pyrazole Synthesis : Pearce et al. (2020) reported on the synthesis of multisubstituted pyrazoles via oxidative coupling, avoiding hazardous reagents. This method's efficiency and safety are crucial for synthesizing compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, underlining the importance of innovative synthetic pathways in chemical research (Pearce et al., 2020).
Propriétés
IUPAC Name |
N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFXPWLZWUKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

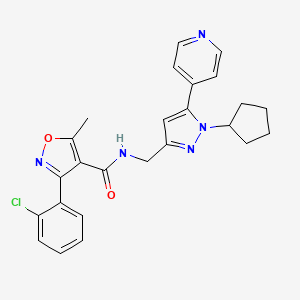
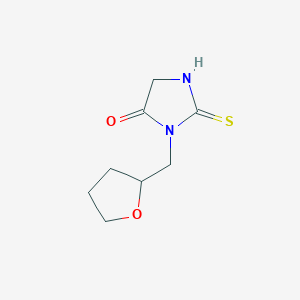
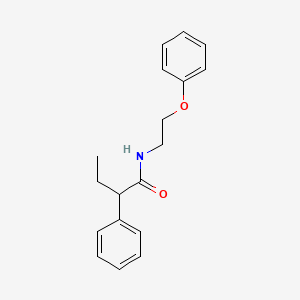
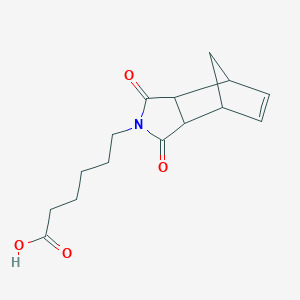
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)
![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)

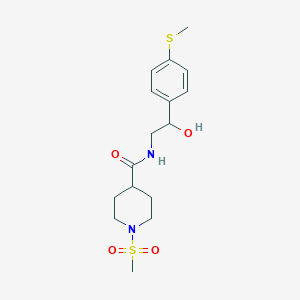
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)
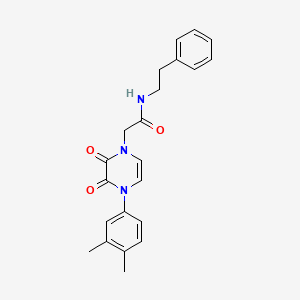
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
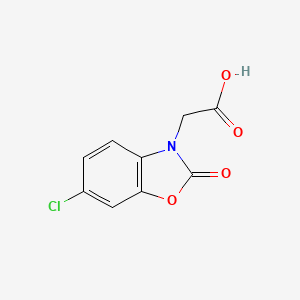
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)
